2-Fluorobenzonitrile-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzonitrile-d4 is a deuterium-labeled derivative of 2-Fluorobenzonitrile. It is a stable isotope-labeled compound, which means that some of the hydrogen atoms in the molecule have been replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzonitrile-d4 typically involves the deuteration of 2-Fluorobenzonitrile. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. One common method involves the reaction of 2-Fluorobenzonitrile with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzonitrile-d4 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the molecule can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions can produce amines .
Scientific Research Applications
2-Fluorobenzonitrile-d4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorobenzonitrile-d4 involves the incorporation of deuterium atoms into the molecule, which can affect its chemical and physical properties. Deuterium substitution can alter the bond strength and reactivity of the molecule, leading to changes in its behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluorobenzonitrile-d4 can be compared with other similar compounds, such as:
2-Fluorobenzonitrile: The non-deuterated version of the compound, which has similar chemical properties but lacks the unique isotopic labeling.
3-Fluorobenzonitrile: A positional isomer with the fluorine atom in a different position on the benzene ring.
4-Fluorobenzonitrile: Another positional isomer with different chemical properties.
2-Chlorobenzonitrile: A similar compound with a chlorine atom instead of fluorine, which has different reactivity and applications.
These comparisons highlight the uniqueness of this compound, particularly its use as a stable isotope-labeled compound in various research applications.
Properties
Molecular Formula |
C7H4FN |
---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-fluorobenzonitrile |
InChI |
InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H/i1D,2D,3D,4D |
InChI Key |
GDHXJNRAJRCGMX-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C#N)F)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.